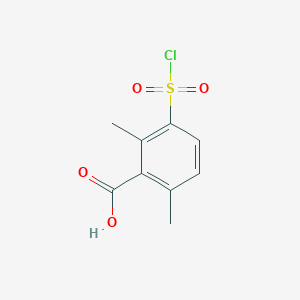

3-(Chlorosulfonyl)-2,6-dimethylbenzoic acid

Overview

Description

3-(Chlorosulfonyl)benzoic acid is a sulfonyl halide . It is a white to light beige crystalline powder . It participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .

Synthesis Analysis

3-(Chlorosulfonyl)benzoic acid participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .

Molecular Structure Analysis

The molecular formula of 3-(Chlorosulfonyl)benzoic acid is C7H5ClO4S . The average mass is 220.630 Da and the monoisotopic mass is 219.959702 Da .

Physical And Chemical Properties Analysis

3-(Chlorosulfonyl)benzoic acid has a density of 1.6±0.1 g/cm³ . Its boiling point is 402.5±28.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.9±3.0 kJ/mol . The flash point is 197.2±24.0 °C . The index of refraction is 1.588 . The molar refractivity is 46.7±0.4 cm³ .

Scientific Research Applications

Plant Growth Regulation : One study explored the effects of various plant growth regulators, including substances related to 3-(Chlorosulfonyl)-2,6-dimethylbenzoic acid, on the growth and flowering of black iris (Iris nigricans Dinsm.) (Al-Khassawneh, Karam, & Shibli, 2006).

Antimicrobial and Anticancer Activity : Another study characterized compounds from a lichen, including 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, a close relative of this compound, and investigated their antimicrobial and anticancer activities (Aravind et al., 2014).

Organic Synthesis Applications : A study discussed the reactivity of related compounds, such as 3,6-dimethoxy-3,6-dimethylcyclohexa-1, 4-diene, under various conditions, highlighting potential applications in organic synthesis (Alonso, Barba, & Yus, 1990).

Chemical Synthesis Research : Research on the synthesis and resolution of quinazolinone atropisomeric phosphine ligands, which may utilize similar chemical structures, indicates potential applications in the field of chemical synthesis (Dai, Wong, & Virgil, 1998).

Electroorganic Synthesis : A study on the electroorganic synthesis of new benzofuro[2,3-d]pyrimidine derivatives involving the oxidation of 3,4-dihydroxybenzoic acid, closely related to this compound, offers insights into its potential application in electroorganic chemistry (Nematollahi & Goodarzi, 2002).

Mechanism of Action

The compound’s pharmacokinetics would likely be influenced by factors such as its solubility, its reactivity, and the presence of transporters in the body that can recognize it. Its bioavailability could be affected by factors such as its absorption in the gastrointestinal tract, its distribution in the body, its metabolism, and its excretion .

The compound’s action and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds that can react with it .

properties

IUPAC Name |

3-chlorosulfonyl-2,6-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-5-3-4-7(15(10,13)14)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYJDJUIRUWRNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

866358-15-8 | |

| Record name | 3-(chlorosulfonyl)-2,6-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

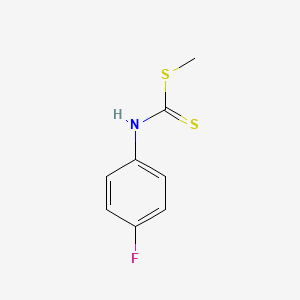

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2956954.png)

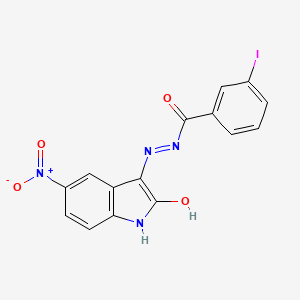

![N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2956966.png)

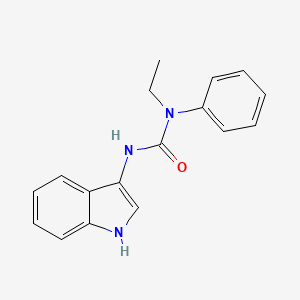

![(E)-4-oxo-4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]but-2-enoic acid](/img/structure/B2956968.png)

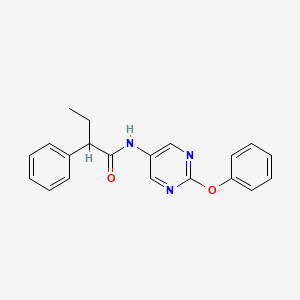

![1,1-Difluorospiro[2.3]hexan-5-one](/img/structure/B2956972.png)